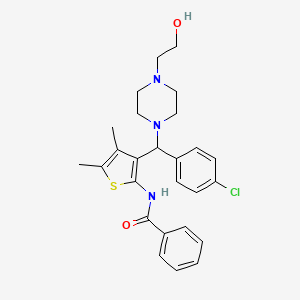
N-(3-((4-chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4,5-dimethylthiophen-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups, including a benzamide, a piperazine ring, and a thiophene ring. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group . Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . Thiophene is a heterocyclic compound with the formula C4H3S, it consists of a five-membered ring containing four carbon atoms and a sulfur atom .
Synthesis Analysis
The synthesis of piperazine derivatives has been the subject of numerous studies. Some methods include the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The amide group in the benzamide portion could participate in various reactions such as hydrolysis, reduction, and condensation. The piperazine ring could undergo reactions at the nitrogen atoms, such as alkylation, acylation, and quaternization .Aplicaciones Científicas De Investigación
Dopamine Receptor Ligands
Research has identified compounds with similar structural features as potent and selective ligands for dopamine receptors, specifically the D(3) receptor. These compounds have been studied for their potential in treating disorders like schizophrenia and Parkinson's disease. Modifications to the aromatic ring linked to the piperazine ring have led to derivatives with moderate affinity for the D(3) receptor, suggesting that structural analogs could be designed for targeted therapeutic applications (Leopoldo et al., 2002).
CB1 Cannabinoid Receptor Antagonists
Another research focus has been on compounds acting as potent and selective antagonists for the CB1 cannabinoid receptor. These compounds have been analyzed for their conformations and interactions with the receptor, contributing to the development of treatments for conditions like obesity and addiction. Comparative molecular field analysis (CoMFA) and 3D-quantitative structure-activity relationship (QSAR) models suggest that specific conformers possess the proper spatial orientation and electrostatic character to bind to the CB1 receptor, highlighting the importance of structural modifications in enhancing receptor activity (Shim et al., 2002).
Mecanismo De Acción
Propiedades
IUPAC Name |
N-[3-[(4-chlorophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4,5-dimethylthiophen-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30ClN3O2S/c1-18-19(2)33-26(28-25(32)21-6-4-3-5-7-21)23(18)24(20-8-10-22(27)11-9-20)30-14-12-29(13-15-30)16-17-31/h3-11,24,31H,12-17H2,1-2H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDISVMGGKXHMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(C2=CC=C(C=C2)Cl)N3CCN(CC3)CCO)NC(=O)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

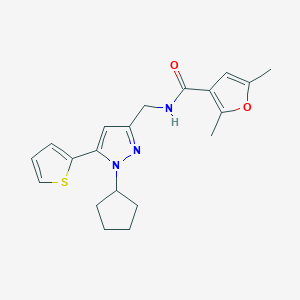
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(2-methoxyethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2827878.png)
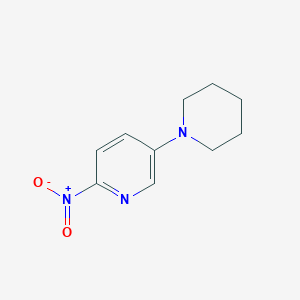
![(E)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2827880.png)

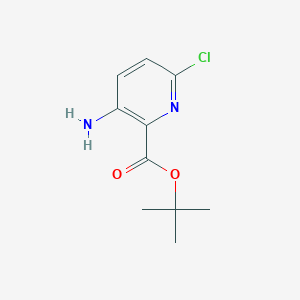
![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2827885.png)
![4-[2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxypropyl)butanamide](/img/structure/B2827888.png)
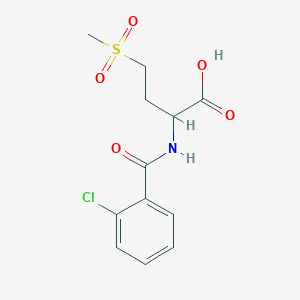
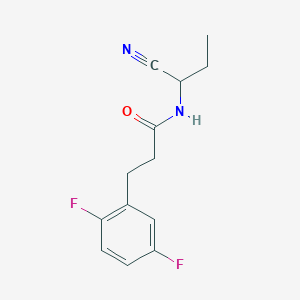
![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2827894.png)
![1-(2-methoxybenzoyl)-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2827895.png)
![Methyl 5-ethyl-7-(2-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2827899.png)
![4-Bromo-5H-cyclopenta[C]pyridin-7(6H)-one](/img/structure/B2827900.png)